2,5-dibromo-N-cycloheptylbenzamide
Description
2,5-Dibromo-N-cycloheptylbenzamide is a brominated benzamide derivative characterized by a cycloheptyl group attached to the benzamide core via an amide linkage. The compound features two bromine atoms at the 2- and 5-positions of the benzene ring, which significantly influence its electronic and steric properties.
Properties
Molecular Formula |
C14H17Br2NO |
|---|---|
Molecular Weight |
375.1 g/mol |
IUPAC Name |
2,5-dibromo-N-cycloheptylbenzamide |
InChI |
InChI=1S/C14H17Br2NO/c15-10-7-8-13(16)12(9-10)14(18)17-11-5-3-1-2-4-6-11/h7-9,11H,1-6H2,(H,17,18) |
InChI Key |
SWGLAGOFRLJYAE-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)NC(=O)C2=C(C=CC(=C2)Br)Br |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=C(C=CC(=C2)Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
The structural and functional analogs of 2,5-dibromo-N-cycloheptylbenzamide include brominated benzamides and cycloalkyl-substituted derivatives. Below is a comparative analysis based on available data:
Table 1: Key Comparisons of Brominated Benzamide Derivatives
Key Observations :
Structural Differences: The cycloheptyl group in this compound introduces greater steric bulk compared to the methoxy-substituted phenyl group in 2-bromo-N-(2,5-dimethoxyphenyl)benzamide. This likely reduces solubility in polar solvents but enhances lipophilicity.
Synthetic Utility :
- 2-Bromo-N-(2,5-dimethoxyphenyl)benzamide is documented as an intermediate in synthesizing complex aromatic systems due to its reactive bromine and methoxy directing groups . In contrast, the dual bromine and bulky cycloheptyl group in this compound may limit its utility in standard Suzuki-Miyaura couplings without optimized conditions.
Biological Relevance: Neither compound has well-documented biological activity in peer-reviewed studies.
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